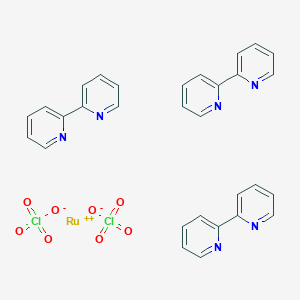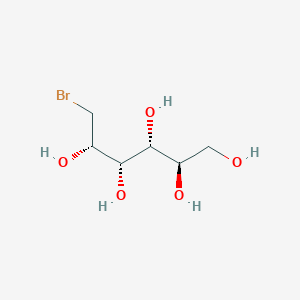
Tris-(2,2'-bipyridine) ruthenium (II) perchlorate
Descripción general
Descripción
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is a coordination compound known for its remarkable photophysical and electrochemical properties. This compound is widely used as a luminophore in electrogenerated chemiluminescence (ECL) applications, making it a gold-standard reagent in analytical chemistry .
Métodos De Preparación
The synthesis of Tris-(2,2’-bipyridine) ruthenium (II) perchlorate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent such as zinc or sodium borohydride. The reaction is carried out in an ethanol or water-ethanol mixture under reflux conditions. The resulting complex is then purified by recrystallization from an appropriate solvent .
Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium, often using oxidizing agents such as cerium(IV) ammonium nitrate.
Reduction: It can be reduced back to its original state using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include perchlorate salts, aliphatic amines, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Tris-(2,2’-bipyridine) ruthenium (II) perchlorate involves the generation of an excited state luminophore species through electrochemical reactions. When an electric potential is applied, the compound undergoes electron transfer reactions at the electrode surface, leading to the formation of an excited state that emits light. This process is highly efficient and provides excellent spatial and temporal control of light emission .
Comparación Con Compuestos Similares
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is often compared with other ruthenium-based complexes, such as:
- Tris-(1,10-phenanthroline) ruthenium (II) perchlorate
- Tris-(4,4’-dimethyl-2,2’-bipyridine) ruthenium (II) perchlorate
These compounds share similar photophysical properties but differ in their ligand structures, which can affect their reactivity and applications. Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is unique due to its high stability, strong luminescence, and versatility in various analytical applications .
Propiedades
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClHO4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKPAPTYLLPPEO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N6O8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545772 | |
| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15635-95-7 | |
| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)













